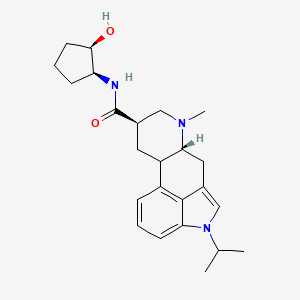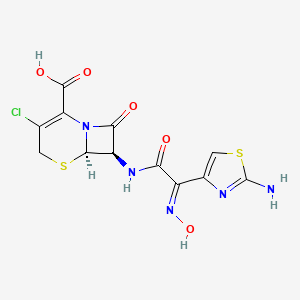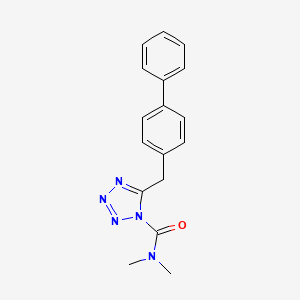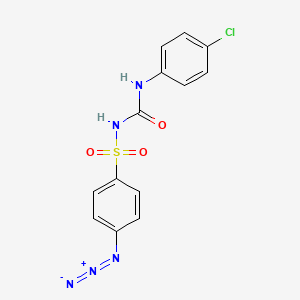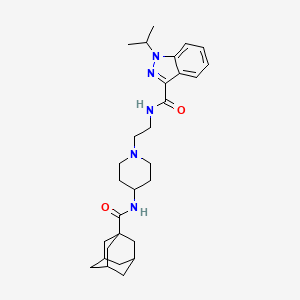
1H-Indazole-3-carboxamide, 1-(1-methylethyl)-N-(2-(4-((tricyclo(3.3.1.13,7)dec-1-ylcarbonyl)amino)-1-piperidinyl)ethyl)-
Overview
Description
LY-353433 is a small molecule drug that acts as a selective antagonist of the serotonin 4 (5-hydroxytryptamine 4) receptor . It was initially developed by Eli Lilly and Company for potential therapeutic applications in treating digestive system disorders, mouth and tooth diseases, and otorhinolaryngologic diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
LY-353433, chemically known as 1-(1-methylethyl)-N-[2-[4-[tricyclo[3.3.1.1(3,7)]dec-1-ylcarbonyl)amino]-1-piperidinyl]ethyl]-1H-indazole-3-carboxamide, is synthesized through a multi-step process involving the formation of an indazole amide . The synthetic route includes the following key steps:
Formation of the indazole core: This involves the cyclization of appropriate precursors under controlled conditions.
Attachment of the piperidine moiety: This step involves the reaction of the indazole core with a piperidine derivative.
Introduction of the tricyclic moiety: This involves the coupling of the piperidine-indazole intermediate with a tricyclic compound.
Industrial Production Methods
The industrial production of LY-353433 involves scaling up the laboratory synthesis process while ensuring the purity and yield of the final product. This typically includes optimization of reaction conditions, purification steps, and quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
LY-353433 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form hydroxylated metabolites.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine and indazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions include hydroxylated derivatives and substituted analogs of LY-353433 .
Scientific Research Applications
LY-353433 has been extensively studied for its potential therapeutic applications. Some of the key research areas include:
Digestive System Disorders: The compound has shown promise in treating conditions like irritable bowel syndrome and gastroesophageal reflux disease.
Neurological Research:
Pharmacological Studies: The compound is used in various pharmacological studies to understand the role of serotonin 4 receptors in different physiological processes.
Mechanism of Action
LY-353433 exerts its effects by selectively binding to and antagonizing the serotonin 4 receptor . This receptor is a G-protein-coupled receptor that, when activated by serotonin, induces the production of cyclic adenosine monophosphate (cAMP) and activates protein kinase A (PKA) pathways . By blocking this receptor, LY-353433 inhibits the downstream signaling pathways, leading to reduced neurotransmitter release and modulation of gastrointestinal motility .
Comparison with Similar Compounds
Similar Compounds
Cisapride: Another serotonin 4 receptor antagonist used for similar therapeutic applications.
RS23597-190: A known serotonin 4 receptor ligand with both agonist and antagonist properties.
Uniqueness
LY-353433 is unique due to its high selectivity and long-lasting antagonist activity at the serotonin 4 receptor . Unlike other compounds, it does not exhibit significant affinity for other receptor types, making it a highly specific therapeutic agent .
Properties
CAS No. |
176390-32-2 |
|---|---|
Molecular Formula |
C29H41N5O2 |
Molecular Weight |
491.7 g/mol |
IUPAC Name |
N-[2-[4-(adamantane-1-carbonylamino)piperidin-1-yl]ethyl]-1-propan-2-ylindazole-3-carboxamide |
InChI |
InChI=1S/C29H41N5O2/c1-19(2)34-25-6-4-3-5-24(25)26(32-34)27(35)30-9-12-33-10-7-23(8-11-33)31-28(36)29-16-20-13-21(17-29)15-22(14-20)18-29/h3-6,19-23H,7-18H2,1-2H3,(H,30,35)(H,31,36) |
InChI Key |
QEZYDSSGVBTNBH-UHFFFAOYSA-N |
SMILES |
CC(C)N1C2=CC=CC=C2C(=N1)C(=O)NCCN3CCC(CC3)NC(=O)C45CC6CC(C4)CC(C6)C5 |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=N1)C(=O)NCCN3CCC(CC3)NC(=O)C45CC6CC(C4)CC(C6)C5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-(1-methylethyl)-N-(2-(4-((tricyclo(3.3.1.1(3,7))dec-1-ylcarbonyl)amino)-1-piperidinyl)ethyl)-1H-indazole-3-carboxamide LY 353,433 LY 353433 LY-353,433 LY-353433 LY353433 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




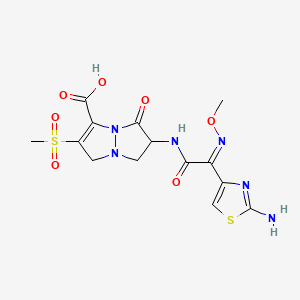
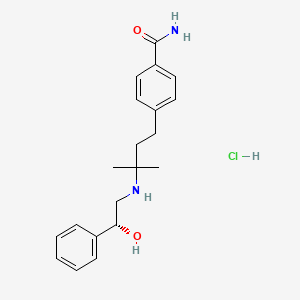

![3-Amino-5-chloro-N-cyclopropyl-6-methoxy-4-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1675602.png)



